molecular formula C11H13ClO3 B13609798 Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate

Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate

Cat. No.: B13609798
M. Wt: 228.67 g/mol
InChI Key: TZYWAONIGMDXGM-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 3-(2-chloro-6-methylphenyl)-2-oxopropanoate or 3-(2-chloro-6-methylphenyl)-2-carboxypropanoate.

    Reduction: Formation of 3-(2-chloro-6-methylphenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxy groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid
  • Methyl 3-(2-chloro-6-methylphenyl)-2-oxopropanoate
  • 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanol

Uniqueness

Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its ability to cross biological membranes.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13ClO3/c1-7-4-3-5-9(12)8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

TZYWAONIGMDXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC(C(=O)OC)O

Origin of Product

United States

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